BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Headspace Analysis of
Dimethyl Trisulfide in Beer and Sake

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethyl trisulfide

Cat. No.: B1209414

Abstract

Dimethyl trisulfide (DMTS) is a potent sulfur compound that can significantly impact the flavor
profile of alcoholic beverages such as beer and sake.[1][2][3][4] At low concentrations, it may
contribute to the overall complexity of the aroma, but at higher levels, it is often associated with

undesirable "cabbage-like," "over-boiled vegetable,” or "onion-like" off-flavors.[2][5][6][7] The
flavor threshold for DMTS in beer is notably low, estimated to be around 10-100 parts per
trillion (ppt).[1] This application note provides a detailed protocol for the headspace analysis of
DMTS in beer and sake using Solid-Phase Microextraction (SPME) coupled with Gas
Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the

guantification of volatile sulfur compounds.[8][9][10]

Introduction

The formation of dimethyl trisulfide in beer and sake is a complex process that can occur
during storage.[1][3] Precursors to DMTS have been identified, including S-methylmethionine
(SMM) and 1,2-dihydroxy-5-(methylsulfinyl)pentan-3-one (DMTS-P1) in sake.[3][4][11] The
concentration of DMTS can be influenced by various factors in the brewing and fermentation
process, such as the raw materials used (e.g., malt and hops), yeast strain, and storage
conditions.[1][2][12][13] Accurate and reliable quantification of DMTS is crucial for quality
control and the development of strategies to manage its formation, thereby ensuring flavor
stability.[1][9]
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Headspace analysis is the preferred method for determining volatile compounds like DMTS in
complex matrices such as beer and sake.[8][14][15] SPME is a solvent-free extraction
technique that is simple, sensitive, and easily automated.[8][9] When combined with the
selectivity and sensitivity of GC-MS, it provides a powerful tool for the trace-level analysis of
sulfur compounds.[16][17][18]

Experimental Protocols

This section details the methodology for the headspace SPME-GC-MS analysis of DMTS in
beer and sake.

Sample Preparation

o Sample Collection: Collect beer or sake samples in airtight containers, leaving minimal
headspace to prevent the loss of volatile compounds. If not analyzed immediately, store the
samples at 4°C.

» Aliquoting: Prior to analysis, allow the sample to equilibrate to room temperature. For beer,
gently degas the sample to avoid excessive foaming during incubation. Place a 5-10 mL
aliquot of the beer or sake into a 20 mL headspace vial.

o Matrix Modification (Optional but Recommended): To improve the extraction efficiency of
volatile compounds, add a salt, such as sodium chloride (NaCl), to the sample vial to
increase the ionic strength of the matrix. A typical concentration is 1-2 g of NaCl per 5-10 mL
of sample.

« Internal Standard Spiking: Add an appropriate internal standard, such as deuterated dimethyl
sulfide (DMS-d6) or another suitable sulfur compound not present in the sample, to each vial
for accurate quantification.[19]

e Vial Sealing: Immediately seal the vials with a magnetic screw cap containing a
PTFE/silicone septum.

Headspace Solid-Phase Microextraction (SPME)

o SPME Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is
recommended for the extraction of volatile sulfur compounds.[8][19]
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o Fiber Conditioning: Prior to its first use, and briefly before each analysis, condition the SPME
fiber according to the manufacturer's instructions, typically by heating it in the GC injection
port.

 Incubation and Extraction: Place the sealed sample vial in a heated agitator. Incubate the
sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30
minutes) with agitation to facilitate the equilibration of DMTS between the sample and the
headspace.[14] Following incubation, expose the SPME fiber to the headspace of the vial for
a defined period (e.g., 15-30 minutes) to allow for the adsorption of volatile compounds.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

o Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port
of the GC-MS system for thermal desorption of the analytes.

e GC Conditions:
o Injector: Splitless mode, Temperature: 250°C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

o Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-
5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or a column specifically designed for
volatile sulfur compounds.[15]

o Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for
a few minutes, then ramps up to a final temperature (e.g., 250°C). An example program:
Hold at 40°C for 3 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole.
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o Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification. For quantification,
Selective lon Monitoring (SIM) mode is recommended for enhanced sensitivity and
selectivity.[19] Key ions for DMTS (C2HeS3) are m/z 126 (molecular ion), 93, and 79.

Data Presentation

Quantitative data for DMTS in beer and sake can vary significantly based on the style, age, and
storage conditions of the beverage. The following tables provide a summary of typical
concentration ranges reported in the literature.

Table 1: Dimethyl Trisulfide (DMTS) Concentration in Beer

DMTS Concentration
Beer Style Reference
Range (ng/L or ppt)

Lager 50 - 150 [20]
Comparable to lagers in some

Ales [11]
cases

Varies, can increase during
Low-Malt Beer [1]
storage

] Can be susceptible to DMTS
Non-alcoholic Beer [2]
off-flavors

Table 2: Dimethyl Trisulfide (DMTS) Concentration in Sake

DMTS Concentration
Sake Type Reference
Range (ng/L or ppt)

Can be a significant contributor
Stored/Aged Sake ) [31[4]
to "hineka" off-flavor

Fresh Sake Generally lower concentrations  [3]

Mandatory Visualization
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The following diagram illustrates the experimental workflow for the headspace analysis of
dimethyl trisulfide.

Click to download full resolution via product page

Caption: Experimental workflow for DMTS analysis.

Conclusion

This application note provides a comprehensive protocol for the headspace analysis of
dimethyl trisulfide in beer and sake using SPME-GC-MS. The described method is highly
sensitive and selective, making it suitable for the trace-level quantification required for quality
control and research in the brewing and sake industries. By accurately monitoring DMTS
levels, producers can gain valuable insights into flavor stability and take measures to prevent
the formation of undesirable off-flavors, ultimately ensuring a consistent and high-quality
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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